molecular formula C15H14ClNO2S B5625186 [5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione

[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione

Cat. No.: B5625186
M. Wt: 307.8 g/mol
InChI Key: AHPKREHUENESSS-UHFFFAOYSA-N
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Description

[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and a morpholin-4-ylmethanethione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with morpholine and a thiolating agent under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Halogen substitution reactions can occur at the 2-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

[5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit methionine aminopeptidase, affecting protein synthesis in bacteria . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule for research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione stands out due to its morpholin-4-ylmethanethione moiety, which imparts unique chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Biological Activity

The compound [5-(2-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione (C15H14ClNO2S) has gained attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a chlorophenyl group and a morpholine moiety linked to a thione functional group. Its chemical structure can be represented as follows:

C15H14ClNO2S\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds containing furan and morpholine derivatives exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The thione group is particularly noteworthy due to its reactivity and potential for biological interactions.

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to this compound:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways. For instance, derivatives with similar structures have demonstrated the ability to activate caspase pathways, leading to programmed cell death in human leukemia cell lines .
  • Cell Line Studies : In vitro studies have reported that compounds with furan moieties exhibit moderate to strong antiproliferative activity against various cancer cell lines. For example, a study on thiazolidinone derivatives showed that modifications at specific positions significantly influenced their cytotoxicity against leukemia cells .
  • Dose Dependency : The activity of these compounds is often dose-dependent, with higher concentrations yielding greater cytotoxic effects. Research indicates that electron-donating groups on the aromatic rings enhance the anticancer efficacy of these compounds .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Thioacylation Reactions : Utilizing benzotriazole-assisted thioacylation methods allows for the effective formation of thione derivatives, which are crucial for the biological activity of this compound .
  • Structural Variations : Variations in substituents on the furan and phenyl rings can lead to significant differences in biological activity. For instance, substituents at different positions can modulate the electron density and steric hindrance, thus affecting the compound's interaction with biological targets .

Case Studies

A selection of case studies highlights the biological activity associated with similar compounds:

Study ReferenceCompound TestedFindings
Thiazolidinone derivativesInduced apoptosis in leukemia cells; dose-dependent cytotoxicity observed.
Flavonol derivativesExhibited potent inhibitory effects on A549 lung cancer cells; mechanisms involved apoptosis via caspase activation.
Benzotriazole-assisted thioacylation productsDemonstrated broad biological activity as pesticidal and fungicidal agents; potential applications in drug development.

Properties

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)13-5-6-14(19-13)15(20)17-7-9-18-10-8-17/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPKREHUENESSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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